

comparative study of 6-(Methylthio)purine metabolism in human versus mouse models

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Compound of Interest

Compound Name: 6-(Methylthio)purine

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A Comparative Analysis of 6-Methylthiopurine Metabolism: Human vs. Mouse Models

For Researchers, Scientists, and Drug Development Professionals

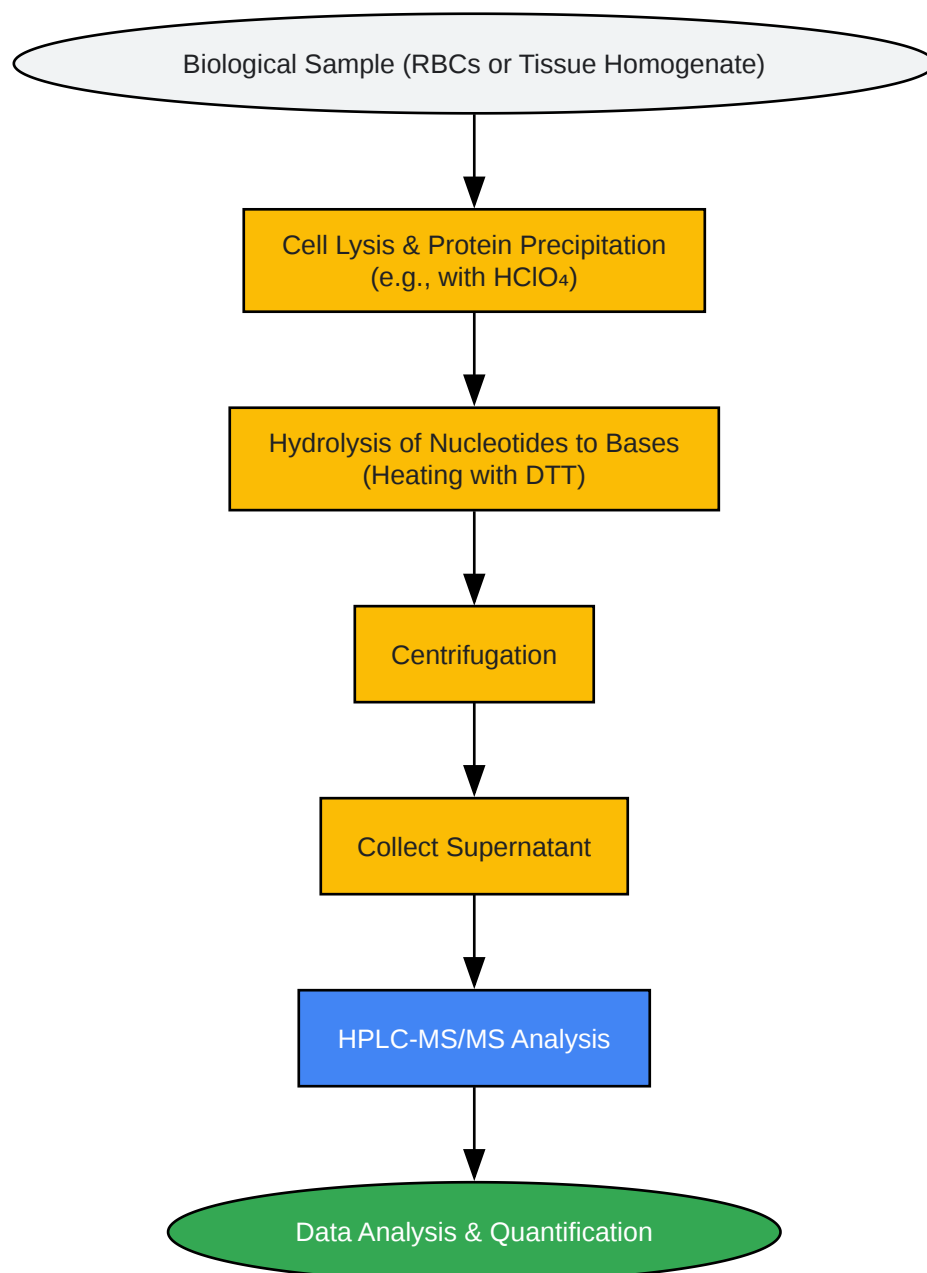
This guide provides a detailed comparative overview of the metabolism of 6-methylthiopurine (6-MTMP), a key active metabolite of the thiopurine drugs azathioprine and 6-mercaptopurine (6-MP). Understanding the species-specific differences in 6-MTMP metabolism between human and mouse models is crucial for the preclinical evaluation and clinical development of thiopurine-based therapies. This document summarizes key metabolic pathways, enzymatic activities, and provides exemplary experimental protocols for researchers in the field.

Metabolic Pathways: A Tale of Two Species

The metabolism of 6-mercaptopurine, the precursor to 6-methylthiopurine, involves a complex interplay of competing anabolic and catabolic pathways. While the fundamental enzymatic players are conserved between humans and mice, significant differences in enzyme activity and expression levels lead to variations in metabolite profiles and, consequently, drug efficacy and toxicity.

The primary enzyme responsible for the formation of 6-methylthiopurine is Thiopurine S-methyltransferase (TPMT). This enzyme catalyzes the S-methylation of 6-mercaptopurine to 6-methylthiopurine and also methylates the downstream metabolite 6-thioinosine

monophosphate (TIMP) to 6-methylthioinosine monophosphate (meTIMP). These methylated metabolites are potent inhibitors of de novo purine synthesis.



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